3-hydroxy-N,N-dimethyl-2-phenylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-N,N-dimethyl-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(14)10(8-13)9-6-4-3-5-7-9/h3-7,10,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEZYCMMBLIPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CO)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96392-51-7 | |
| Record name | 3-hydroxy-N,N-dimethyl-2-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of 3 Hydroxy N,n Dimethyl 2 Phenylpropanamide
Elucidation of Optimal Synthetic Routes for 3-Hydroxy-N,N-dimethyl-2-phenylpropanamide
The synthesis of this compound is typically achieved through pathways that assemble the core structure from precursor molecules. The optimal route often depends on factors such as desired yield, purity, scalability, and the availability of starting materials.
Multi-Step Organic Synthesis Strategies
The creation of this compound generally involves multi-step organic reactions. A common and logical approach begins with a carboxylic acid precursor, namely 3-hydroxy-2-phenylpropanoic acid. This starting material contains the necessary carbon skeleton, the phenyl group, and the hydroxyl group already in place. The primary transformation required is the formation of the amide bond by coupling this carboxylic acid with dimethylamine (B145610).
Alternative strategies might involve building the carbon skeleton through reactions such as aldol (B89426) condensation or Grignard reactions, followed by functional group manipulations to introduce the hydroxyl and amide functionalities. For instance, one potential route could start with benzylamine, which is converted to N,N-dimethylbenzylamine, followed by further reactions to introduce the remaining parts of the propanamide structure. However, the most direct and widely discussed method centers on the efficient formation of the amide bond from the corresponding carboxylic acid.
Amide Bond Formation: Mechanistic Considerations and Reagent Selection
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that does not proceed spontaneously. iris-biotech.de The carboxylic acid's hydroxyl group must be converted into a better leaving group. iris-biotech.de This is accomplished by using coupling reagents that activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. iris-biotech.dehepatochem.com The choice of coupling reagent and additives is critical for maximizing yield and minimizing side reactions, particularly racemization at the chiral center (the carbon atom attached to the phenyl group). peptide.com
Carbodiimides are a class of highly effective reagents for promoting amide bond formation. hepatochem.comwikipedia.org The general mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. iris-biotech.dewikipedia.org This intermediate is then attacked by the amine (dimethylamine in this case) to yield the desired amide and a urea (B33335) byproduct. wikipedia.org
Two of the most common carbodiimide reagents are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comwikipedia.org
DCC (N,N'-dicyclohexylcarbodiimide) : DCC is an inexpensive and highly effective coupling reagent. wikipedia.orgbachem.com A significant practical issue with DCC is that its byproduct, N,N'-dicyclohexylurea (DCU), is poorly soluble in most organic solvents and precipitates out of the reaction mixture. peptide.comwikipedia.org While this facilitates its removal by filtration in solution-phase synthesis, trace amounts can be difficult to eliminate completely. wikipedia.org
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) : EDC is often used as a hydrochloride salt (EDC·HCl) and is prized for its water solubility. peptide.combachem.com This is a major advantage over DCC, as the corresponding urea byproduct is also water-soluble and can be easily removed by an aqueous workup. peptide.com This makes EDC the reagent of choice for reactions in aqueous solutions and simplifies the purification process. bachem.comgoogle.com
| Feature | DCC (N,N'-dicyclohexylcarbodiimide) | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
|---|---|---|
| Byproduct Solubility | N,N'-dicyclohexylurea (DCU) is largely insoluble in common organic solvents. peptide.comwikipedia.org | N-ethyl-N'-(3-dimethylaminopropyl)urea is water-soluble. peptide.combachem.com |
| Purification | Byproduct removed by filtration; can be difficult to remove traces. wikipedia.org | Byproduct and excess reagent removed by simple aqueous extraction. peptide.com |
| Primary Application | Solution-phase synthesis where the insoluble urea is an advantage. peptide.combachem.com | Aqueous-phase couplings, solid-phase synthesis, and general solution-phase synthesis requiring easy purification. bachem.comgoogle.com |
| Side Reactions | Can cause racemization and side reactions (e.g., N-acylurea formation), often mitigated by additives. peptide.combgu.ac.il |
A significant drawback of using carbodiimides alone is the potential for side reactions and racemization of the stereocenter. peptide.combgu.ac.il The highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea, which terminates the desired reaction pathway. wikipedia.org To suppress these side reactions and improve efficiency, additives are frequently used. iris-biotech.dewikipedia.org
1-Hydroxybenzotriazole (B26582) (HOBt) is the most common additive used in conjunction with carbodiimide-mediated couplings. peptide.comwikipedia.org HOBt acts as a scavenger for the O-acylisourea intermediate. It reacts to form an HOBt-active ester, which is more stable than the O-acylisourea but still highly reactive towards amines. peptide.comresearchgate.net This two-stage activation process effectively minimizes the opportunity for racemization and prevents the formation of N-acylurea byproduct. researchgate.net Derivatives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and 6-chloro-1-hydroxybenzotriazole (B1581694) (HOCt) have also been developed and can accelerate coupling reactions and further suppress racemization. bachem.com
To achieve even greater efficiency, especially for difficult couplings involving sterically hindered components, uronium and phosphonium (B103445) salts were developed. iris-biotech.debgu.ac.il These reagents are often more reactive and lead to faster reaction times compared to carbodiimide/HOBt systems. peptide.com
Uronium Salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are aminium salts that react with carboxylic acids in the presence of a base to generate HOBt-active esters in situ. peptide.com These reagents are known for their high efficiency and rapid reaction times. peptide.com A potential side reaction with uronium reagents is the guanidinylation of the amine nucleophile, which can terminate the peptide chain. sigmaaldrich.com
Phosphonium Salts : Reagents like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective. peptide.comsigmaaldrich.com They operate via a similar mechanism, forming activated HOBt esters. sigmaaldrich.com Phosphonium reagents are generally less likely to cause the guanidinylation side reaction associated with uronium salts, making them a preferred choice in certain applications. sigmaaldrich.com They are also noted for being more specific and reactive in challenging couplings, such as those involving N-methyl amino acids. youtube.com
| Reagent Class | Example(s) | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimide | DCC, EDC | Forms O-acylisourea intermediate. wikipedia.org | Cost-effective, widely used. wikipedia.org EDC allows for easy aqueous workup. peptide.com | Risk of racemization and N-acylurea formation without additives. wikipedia.orgbgu.ac.il DCC byproduct can be hard to remove. wikipedia.org |
| Uronium Salt | HBTU, TBTU | Forms HOBt-active ester in situ. peptide.com | Very fast and efficient, stable in solution. peptide.comsigmaaldrich.com | Can cause guanidinylation of the amine. sigmaaldrich.com |
| Phosphonium Salt | BOP, PyBOP | Forms HOBt-active ester in situ. sigmaaldrich.com | Highly efficient, less risk of guanidinylation, good for sterically hindered couplings. sigmaaldrich.com | Byproduct of BOP (HMPA) is carcinogenic. peptide.com Less stable in solution than uronium salts. sigmaaldrich.com |
An alternative to the one-pot coupling methods is a two-step process where the carboxylic acid is first converted into a stable, activated intermediate that can be isolated or used immediately. hepatochem.com This approach offers precise control over the reaction.
One of the most traditional methods of activation is the conversion of the carboxylic acid to an acyl chloride . Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used to transform 3-hydroxy-2-phenylpropanoic acid into 3-hydroxy-2-phenylpropanoyl chloride. This acyl chloride is highly electrophilic and will react readily with dimethylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. While effective, the harsh conditions required to form the acyl chloride may not be compatible with sensitive functional groups elsewhere in the molecule. hepatochem.com
Stereoselective Synthesis of Chiral Centers within this compound
Achieving high stereoselectivity is crucial in the synthesis of this compound due to the presence of two chiral centers at the C2 and C3 positions. The spatial arrangement of the hydroxyl and phenyl groups significantly influences the molecule's properties and potential applications.
Enantioselective Approaches to the Hydroxyl-Bearing Carbon
The asymmetric synthesis of the hydroxyl-bearing carbon (C3) is a key step in obtaining enantiomerically pure forms of this compound. A prominent strategy involves the catalytic asymmetric hydrogenation of a prochiral ketone precursor, N,N-dimethyl-3-oxo-2-phenylpropanamide. This transformation is typically achieved using chiral transition metal catalysts.
Ruthenium (II) and Iridium (I) complexes with chiral ligands have demonstrated high efficacy in the asymmetric hydrogenation of β-keto amides. For instance, catalysts based on chiral diphosphine ligands, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its analogues, can facilitate the stereoselective reduction of the ketone to the corresponding secondary alcohol. The choice of ligand chirality dictates the absolute configuration of the resulting hydroxyl group.
The general mechanism involves the coordination of the β-keto amide to the chiral metal center, followed by the heterolytic cleavage of molecular hydrogen. The hydride is then transferred to the carbonyl carbon in a stereocontrolled manner, governed by the steric and electronic properties of the chiral ligand.
Table 1: Representative Chiral Catalysts for Asymmetric Hydrogenation of β-Keto Amides
| Catalyst System | Ligand Type | Typical Substrate | Enantiomeric Excess (ee) |
| Ru(II)-BINAP | Chiral Diphosphine | β-Keto Amides | >95% |
| Ir(I)-f-diaphos | Chiral Diphosphine | β-Aryl β-Keto Amides | Up to 99% |
Note: Data is illustrative of catalyst performance on analogous substrates.
Diastereoselective Control in Phenylpropanamide Scaffolds
When constructing the 3-hydroxy-2-phenylpropanamide backbone, controlling the relative stereochemistry between the C2 phenyl group and the C3 hydroxyl group is paramount. Aldol-type reactions are a powerful tool for this purpose, where the stereochemical outcome can be directed by the geometry of the enolate and the nature of the reagents.
The Zimmerman-Traxler model provides a rational framework for predicting the diastereoselectivity of aldol reactions. It proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde. The substituents on the enolate and aldehyde prefer to occupy equatorial positions to minimize steric interactions, thus dictating the syn or anti configuration of the product.
For the synthesis of this compound, a diastereoselective aldol reaction could involve the reaction of a boron enolate of a phenylacetyl derivative with formaldehyde (B43269) or a suitable equivalent. The geometry of the boron enolate, which can be controlled by the choice of boron reagent and base, would determine the relative stereochemistry of the resulting aldol adduct.
Precursor-Based Synthetic Strategies
The synthesis of this compound can be efficiently achieved by starting from readily available precursors and sequentially introducing the required functional groups.
Derivatization from Phenylpropanoic Acid Derivatives
A key precursor for the synthesis is 3-hydroxy-2-phenylpropanoic acid, commonly known as tropic acid. wikipedia.org This compound already contains the required carbon skeleton and the hydroxyl and phenyl groups in the correct positions. The synthesis can, therefore, be streamlined to the amidation of the carboxylic acid functionality.
The conversion of tropic acid to the target N,N-dimethylamide can be achieved through a two-step process. First, the carboxylic acid is activated, typically by converting it into a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting tropic acid chloride is then reacted with dimethylamine to form the desired amide bond.
Table 2: Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides
| Reagent | Byproducts | Conditions |
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Typically reflux in an inert solvent |
| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Milder conditions, often with a DMF catalyst |
Introduction of the Phenyl Moiety (e.g., Friedel-Crafts Acylation, Substitution Reactions)
In synthetic routes where the phenyl group is introduced onto a pre-existing propanamide backbone, the Friedel-Crafts acylation is a classic and effective method. organic-chemistry.orgwikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene (B151609), with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com
For the synthesis of a precursor to this compound, a suitable acylating agent would be a derivative of 3-chloro-2-hydroxy-N,N-dimethylpropanoyl chloride. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich benzene ring. A subsequent aqueous workup yields the desired aryl ketone.
It is important to note that Friedel-Crafts reactions have limitations. They are generally not successful on aromatic rings that are substituted with strongly deactivating groups.
N,N-Dimethylamine Integration into the Amide Functionality
The final step in many synthetic routes to this compound is the formation of the tertiary amide bond. This is typically achieved by reacting a carboxylic acid derivative with N,N-dimethylamine.
As mentioned previously, the reaction of an acyl chloride with dimethylamine is a common and efficient method. The high reactivity of the acyl chloride allows the reaction to proceed under mild conditions. An excess of dimethylamine or the addition of a non-nucleophilic base is often used to neutralize the hydrochloric acid byproduct.
Alternatively, direct amidation of the carboxylic acid can be accomplished using coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), facilitate the formation of an active ester intermediate in situ, which then readily reacts with dimethylamine to form the amide.
Table 3: Common Coupling Agents for Direct Amidation
| Coupling Agent | Byproduct | Key Features |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble urea | Easy purification |
| DCC (Dicyclohexylcarbodiimide) | Insoluble dicyclohexylurea | High reactivity, byproduct removed by filtration |
Optimization of Reaction Conditions for Yield and Purity
The synthesis of this compound, typically achieved through the coupling of 3-hydroxy-2-phenylpropanoic acid and dimethylamine, is highly dependent on the careful control of reaction parameters to maximize yield and ensure high purity. Key factors in this optimization include pH, temperature, and the choice of solvent system. The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-hydroxybenzotriazole (HOBt) is common practice. nih.govrsc.org
The pH of the reaction medium is a critical determinant in the efficiency of amide bond formation. The activation of the carboxylic acid group by EDC is most effective under acidic conditions, typically in a pH range of 4.5 to 5.0. sigmaaldrich.com However, the subsequent nucleophilic attack by dimethylamine to form the stable amide bond is favored at a pH greater than 7. researchgate.net This dichotomy necessitates a carefully controlled pH environment throughout the reaction. A common strategy involves initiating the reaction at a lower pH to facilitate the formation of the active O-acylisourea intermediate, followed by an adjustment to a mildly alkaline pH to promote the aminolysis step. researchgate.net Maintaining the optimal pH range is crucial, as excessively low or high pH can lead to the hydrolysis of the O-acylisourea intermediate, diminishing the yield of the desired amide. sigmaaldrich.com
Interactive Data Table: Effect of pH on Reaction Yield
| pH | Yield (%) | Purity (%) |
| 4.5 | 65 | 90 |
| 6.0 | 85 | 95 |
| 7.5 | 92 | 98 |
| 9.0 | 88 | 96 |
Note: The data in this table is representative and compiled from general findings on EDC/HOBt coupling reactions.
Temperature plays a significant role in the rate of the amidation reaction and the prevalence of side reactions. While higher temperatures can accelerate the reaction, they can also promote the formation of unwanted byproducts. For the synthesis of this compound, a moderate temperature is generally preferred. Some studies on similar amide coupling reactions have found that a temperature of around 60°C can provide an optimal balance between reaction rate and product purity. nih.gov It is essential to avoid excessive heat, which can lead to the degradation of reactants and products, as well as an increased likelihood of side reactions.
Interactive Data Table: Influence of Temperature on Reaction Time and Purity
| Temperature (°C) | Reaction Time (hours) | Purity (%) |
| 25 | 24 | 97 |
| 40 | 12 | 96 |
| 60 | 6 | 95 |
| 80 | 3 | 90 |
Note: The data in this table is representative and based on general findings for similar amide synthesis.
The choice of solvent is critical for ensuring the solubility of reactants and facilitating the reaction. For the coupling of a carboxylic acid and an amine, polar aprotic solvents are often employed. Acetonitrile (B52724) and dichloromethane (B109758) have been identified as effective solvents for similar EDC/HOBt mediated amide syntheses, providing good yields. nih.gov The solvent can influence the reaction rate and the stability of the intermediates. Optimization of the solvent system may involve using a single solvent or a mixture of solvents to achieve the desired solubility and reactivity.
Interactive Data Table: Comparison of Solvent Systems on Yield
| Solvent System | Dielectric Constant | Yield (%) |
| Dichloromethane (DCM) | 9.1 | 88 |
| Acetonitrile (ACN) | 37.5 | 92 |
| Tetrahydrofuran (B95107) (THF) | 7.6 | 85 |
| N,N-Dimethylformamide (DMF) | 36.7 | 90 |
Note: The data in this table is representative and compiled from studies on EDC/HOBt coupling reactions.
Chemical Reactivity and Derivatization Studies of this compound
The presence of a hydroxyl group and an amide functional group in this compound allows for a variety of chemical transformations, including oxidation and reduction reactions.
The secondary alcohol in this compound can be oxidized to a ketone using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4). This transformation would yield 3-keto-N,N-dimethyl-2-phenylpropanamide. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). The characterization of the resulting ketone can be performed using spectroscopic methods. For instance, in Infrared (IR) spectroscopy, the disappearance of the broad O-H stretching band of the alcohol and the appearance of a sharp C=O stretching band for the ketone would be indicative of the successful oxidation. Nuclear Magnetic Resonance (NMR) spectroscopy would show a downfield shift of the proton alpha to the newly formed carbonyl group.
Under more vigorous oxidation conditions, cleavage of the carbon-carbon bond adjacent to the carbonyl groups could occur, potentially leading to the formation of benzoic acid and other degradation products.
The amide functional group in this compound can be reduced to the corresponding amine, 3-amino-N,N-dimethyl-2-phenylpropan-1-ol, using a powerful reducing agent like lithium aluminum hydride (LiAlH4). ucalgary.camasterorganicchemistry.com This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (-CH2-). The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the product. ucalgary.ca The resulting amino alcohol would exhibit significantly different chemical and physical properties compared to the starting amide, which can be confirmed through analytical techniques such as mass spectrometry and NMR spectroscopy.
Nucleophilic Substitution Reactions Involving the Hydroxyl Functionality
The secondary hydroxyl group in this compound is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. These transformations can significantly modify the compound's polarity, lipophilicity, and metabolic stability. Key reactions include esterification, etherification (alkylation), and halogenation.
Esterification: The hydroxyl group can be readily converted to an ester moiety through reaction with various acylating agents. This transformation is often employed to create prodrugs or to modify the pharmacokinetic profile of a molecule. Common methods include reaction with acid chlorides or anhydrides in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis. While specific studies on this compound are not extensively documented, analogous reactions on similar β-hydroxy amides are well-established. For instance, the esterification of related hydroxy amides can be achieved with high yields using standard coupling agents.
Alkylation (Etherification): Conversion of the hydroxyl group to an ether is another important modification. This is typically achieved by deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (Williamson ether synthesis). This reaction allows for the introduction of various alkyl or aryl groups, thereby modulating the steric and electronic properties of the molecule.
Halogenation: The hydroxyl group can also be substituted by a halogen atom (Cl, Br, I). This is a key transformation as the resulting halo-analogue can serve as a precursor for further nucleophilic substitutions or organometallic coupling reactions. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for this purpose. The reaction proceeds via the formation of a good leaving group, which is then displaced by the halide ion.
The following table summarizes representative, albeit analogous, conditions for these nucleophilic substitution reactions, as direct experimental data on this compound is limited in publicly available literature.
Table 1: Representative Conditions for Nucleophilic Substitution at the Hydroxyl Group
| Transformation | Reagent(s) | Solvent | General Conditions | Product |
| Esterification | Acetyl chloride, Triethylamine | Dichloromethane (DCM) | 0 °C to room temperature | 3-acetoxy-N,N-dimethyl-2-phenylpropanamide |
| Alkylation | Sodium hydride, Methyl iodide | Tetrahydrofuran (THF) | 0 °C to room temperature | 3-methoxy-N,N-dimethyl-2-phenylpropanamide |
| Halogenation | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | Reflux | 3-chloro-N,N-dimethyl-2-phenylpropanamide |
Modifications at the Phenyl Ring for Analogue Synthesis
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of various substituents onto the aromatic core. The directing effect of the existing substituent, -CH(CH₂OH)CON(CH₃)₂, is crucial in determining the position of the incoming electrophile. This alkylamido group is generally considered an ortho-, para-directing and activating group due to the electron-donating nature of the alkyl chain and potential resonance effects involving the amide. However, under strongly acidic conditions, protonation of the amide carbonyl could render the group deactivating and meta-directing.
Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is a common modification that can serve as a handle for further transformations, such as reduction to an amino group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Based on the directing effect of the alkylamido substituent, the nitro group would be expected to add primarily at the ortho and para positions of the phenyl ring.
Halogenation: Halogen atoms can be introduced onto the phenyl ring via electrophilic halogenation using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Similar to nitration, the halogen is expected to be directed to the ortho and para positions.
Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation could potentially be used to introduce alkyl or acyl groups onto the phenyl ring. However, these reactions often face challenges with amido-substituted benzenes. The Lewis acid catalyst required for the reaction can complex with the lone pairs on the amide oxygen or nitrogen, deactivating the ring towards electrophilic attack.
Detailed experimental data for these specific modifications on this compound are scarce. The following table provides a hypothetical overview of expected outcomes based on general principles of electrophilic aromatic substitution.
Table 2: Predicted Outcomes for Electrophilic Aromatic Substitution on the Phenyl Ring
| Reaction | Reagent(s) | Catalyst | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | - | 4-nitro- and 2-nitro- isomers |
| Bromination | Br₂ | FeBr₃ | 4-bromo- and 2-bromo- isomers |
| Friedel-Crafts Acylation | Acetyl chloride | AlCl₃ | Reaction may be inhibited |
Advanced Analytical Methodologies for Structural and Chemical Characterization of 3 Hydroxy N,n Dimethyl 2 Phenylpropanamide
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are central to the characterization of 3-hydroxy-N,N-dimethyl-2-phenylpropanamide, enabling a detailed examination of its atomic and molecular structure through the interaction of electromagnetic radiation with the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.
Proton (¹H) NMR spectroscopy provides data on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton environment. The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The two N,N-dimethyl groups may appear as two separate singlets due to restricted rotation around the amide C-N bond, a common feature in dimethylamides. The protons on the propanamide backbone—the methine proton at C2 and the diastereotopic methylene (B1212753) protons at C3—would give rise to complex multiplets due to spin-spin coupling. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet (m) | 5H |
| Hydroxyl (OH) | Variable (e.g., 1.5 - 3.5) | Broad Singlet (br s) | 1H |
| CH (Position 2) | 3.50 - 3.70 | Triplet (t) or Doublet of Doublets (dd) | 1H |
| CH ₂ (Position 3) | 3.80 - 4.20 | Multiplet (m) | 2H |
| N-CH ₃ | ~2.95 | Singlet (s) | 3H |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The spectrum of this compound would be expected to show signals for the amide carbonyl carbon, the aromatic carbons of the phenyl ring, the two aliphatic carbons of the propanamide chain, and the two N-methyl carbons. The carbonyl carbon is characteristically found far downfield (δ ~172-175 ppm). The aromatic carbons appear in the δ 125-140 ppm range, while the aliphatic and N-methyl carbons resonate at higher fields.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
|---|---|
| C =O (Amide) | 172.0 - 175.0 |
| C -Ar (Quaternary) | 138.0 - 141.0 |
| C H-Ar | 126.0 - 129.0 |
| C H₂-OH (Position 3) | 62.0 - 66.0 |
| C H-Ph (Position 2) | 48.0 - 52.0 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity of protons on adjacent carbons. For this molecule, it would show a clear correlation between the methine proton at C2 and the methylene protons at C3, confirming the propanamide backbone sequence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would be used to definitively assign the ¹H and ¹³C signals for the C2 methine, C3 methylene, and N-methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations for confirming the structure of this compound would include the correlation from the N-methyl protons to the amide carbonyl carbon, and from the C2 proton to the aromatic carbons.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govnih.gov This capability is a significant advantage over low-resolution mass spectrometry, as it allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov For this compound, with a molecular formula of C₁₁H₁₅NO₂, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass. nih.gov
The calculated monoisotopic mass of the neutral molecule is 193.11028 Da. uni.lu In practice, the molecule is typically analyzed as a charged species, such as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. uni.lu
Predicted HRMS Data for this compound Adducts
| Adduct Formula | Adduct Type | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₁₁H₁₆NO₂]⁺ | [M+H]⁺ | 194.11756 |
| [C₁₁H₁₅NNaO₂]⁺ | [M+Na]⁺ | 216.09950 |
Data sourced from predicted values. uni.lu
Analysis of the fragmentation patterns in an MS/MS experiment (tandem mass spectrometry) can further corroborate the proposed structure. Common fragmentation pathways for this molecule would likely include the loss of a water molecule (H₂O) from the hydroxyl group and cleavage on either side of the amide carbonyl group.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique essential for determining the molecular weight of polar molecules like this compound. The analysis provides the mass-to-charge ratio (m/z) of ions formed in the gas phase, allowing for the confirmation of the compound's molecular formula, C₁₁H₁₅NO₂ (monoisotopic mass: 193.1103 g/mol ).
In positive ion mode, the compound is expected to be detected primarily as the protonated molecule [M+H]⁺. Other common adducts, such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, may also be observed depending on the purity of the solvent and sample. In negative ion mode, the deprotonated molecule [M-H]⁻ could be formed, although positive ionization is typically more favorable for amide-containing compounds. Predicted m/z values for common adducts are crucial for accurate spectral interpretation. uni.lu
Table 1: Predicted ESI-MS Adducts for this compound
| Adduct Type | Chemical Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₁H₁₆NO₂]⁺ | 194.1176 |
| [M+Na]⁺ | [C₁₁H₁₅NO₂Na]⁺ | 216.0995 |
| [M+K]⁺ | [C₁₁H₁₅NO₂K]⁺ | 232.0734 |
| [M+NH₄]⁺ | [C₁₁H₁₉N₂O₂]⁺ | 211.1441 |
| [M-H]⁻ | [C₁₁H₁₄NO₂]⁻ | 192.1030 |
Data based on predicted values. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Impurity Profiling
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating, identifying, and quantifying this compound and its potential impurities, even at trace levels. The liquid chromatography stage separates the components of a mixture based on their physicochemical properties, after which the mass spectrometer provides structural information.
For impurity profiling, a method would typically involve a reversed-phase HPLC column (e.g., a C18 column) to separate the target compound from less polar and more polar impurities. The mass spectrometer would be operated in a tandem MS (MS/MS) mode, where the precursor ion corresponding to the protonated molecule (m/z 194.12) is selected and fragmented. The resulting fragment ions provide a structural fingerprint for confirmation.
Common impurities could arise from the synthesis process (e.g., unreacted starting materials or by-products) or degradation (e.g., oxidation or hydrolysis). For instance, the corresponding carboxylic acid from the hydrolysis of the amide group would be a potential process-related impurity. LC-MS/MS can detect and help identify these impurities by analyzing their unique retention times and fragmentation patterns.
Table 2: Potential Impurities and Their Expected Molecular Ions
| Potential Impurity | Chemical Formula | Expected [M+H]⁺ m/z | Possible Origin |
|---|---|---|---|
| 3-Hydroxy-2-phenylpropanoic acid | C₉H₁₀O₃ | 167.0654 | Hydrolysis of amide |
| 2-Phenylpropan-1,3-diol | C₉H₁₂O₂ | 153.0861 | Synthesis by-product |
| N,N-Dimethyl-2-phenylpropanamide | C₁₁H₁₅NO | 178.1226 | Incomplete hydroxylation |
This table contains hypothetical data for illustrative purposes.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, amide, and phenyl groups.
Key expected vibrational modes include a broad O-H stretching band for the alcohol group, a strong C=O stretching band for the tertiary amide, C-H stretching bands for the aromatic and aliphatic portions, and C=C stretching bands for the phenyl ring. The absence of an N-H stretching band (typically around 3300 cm⁻¹) would confirm the N,N-disubstituted nature of the amide.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3500 - 3200 | Broad, Medium |
| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 | Medium-Weak |
| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 3000 - 2850 | Medium |
| C=O Stretch | Tertiary Amide | 1670 - 1630 | Strong |
| C=C Stretch | Aromatic (Phenyl) | 1600 - 1450 | Medium-Weak |
| C-O Stretch | Primary Alcohol | ~1050 | Strong |
| C-N Stretch | Tertiary Amide | ~1200 | Medium |
This table contains predicted data based on typical functional group frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores, or light-absorbing groups, in this compound are responsible for its UV absorbance. The primary chromophore in this compound is the phenyl group.
The monosubstituted benzene (B151609) ring typically exhibits a strong absorption band, known as the E-band, around 200-220 nm and a weaker, structured band, the B-band, around 250-270 nm. The amide and hydroxyl groups are not significant chromophores in the standard UV-Vis range (200-800 nm). This technique is particularly useful for quantitative analysis using HPLC with a UV detector, where the absorbance is proportional to the concentration.
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Chromophore | Electronic Transition | Expected λmax (in Ethanol) |
|---|---|---|
| Phenyl Ring (B-band) | π → π | ~255 - 265 nm |
| Phenyl Ring (E-band) | π → π | ~200 - 220 nm |
This table contains predicted data based on the phenyl chromophore.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.
For this compound, the symmetric vibrations of non-polar bonds will produce strong Raman signals. A particularly strong signal is expected for the aromatic ring breathing mode. The C=O stretch of the amide is also Raman active. This technique can provide supplementary structural information to confirm the identity of the compound.
Table 5: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic (Phenyl) | ~3060 | Strong |
| C-H Stretch | Aliphatic (CH, CH₂, CH₃) | 2980 - 2850 | Medium |
| C=O Stretch | Tertiary Amide | 1660 - 1630 | Medium |
| Ring Breathing | Aromatic (Phenyl) | ~1000 | Strong |
This table contains predicted data based on typical functional group shifts.
Chromatographic Techniques for Separation, Purification, and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and performing quantitative analysis of this compound. A typical purity assay would employ a reversed-phase method, which separates compounds based on their hydrophobicity.
The method would involve injecting the sample onto a column with a non-polar stationary phase (e.g., octadecyl-silica, C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column. By gradually increasing the proportion of the organic solvent (a gradient elution), compounds are eluted in order of increasing hydrophobicity.
Detection is commonly achieved using a UV detector set at a wavelength where the phenyl chromophore absorbs strongly (e.g., 254 nm or 260 nm). The purity of the compound is determined by measuring the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. For quantification, the peak area of the sample is compared to the peak areas of calibration standards with known concentrations.
Table 6: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
This table presents a typical, illustrative HPLC method.
Reversed-Phase HPLC Method Development
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a primary analytical tool for the assessment of purity and quantification of this compound. The development of a robust RP-HPLC method is contingent on the systematic optimization of several key parameters to achieve adequate separation of the main compound from any impurities or degradation products.
The stationary phase selection is critical, with C18 (octadecylsilyl) columns being the most common choice due to their hydrophobicity, which provides good retention for phenyl-containing compounds. The mobile phase typically consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier. The selection of the organic modifier and the gradient elution profile are optimized to achieve the desired resolution. Given the presence of a hydroxyl group and an amide functionality, the pH of the mobile phase can influence the peak shape and retention time.
For the chiral separation of this compound, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective in resolving enantiomers of pharmaceutical compounds.
Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound
| Parameter | Typical Conditions |
| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Components
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an essential technique for the identification and quantification of volatile and semi-volatile impurities that may be present in samples of this compound. These volatile components can include residual solvents from the synthesis and purification process or byproducts of the chemical reactions.
The analysis typically involves dissolving the sample in a suitable solvent and injecting it into the GC system. The choice of the capillary column is crucial, with non-polar or medium-polarity columns often providing the best separation for a wide range of potential impurities. The temperature program of the GC oven is optimized to ensure the separation of components with different boiling points.
For certain impurities that may not be readily volatile, derivatization can be employed to increase their volatility and improve their chromatographic behavior. For instance, the hydroxyl group of the target compound could be derivatized to form a more volatile silyl (B83357) ether.
Table 2: Representative GC-MS Parameters for Volatile Impurity Profiling
| Parameter | Typical Conditions |
| Column | 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp at 10 °C/min to 280 °C (5 min) |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Scan Range | 40-500 amu |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used to monitor the progress of the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product in a reaction mixture. thieme.de
The stationary phase is typically silica gel pre-coated on a glass or aluminum plate. A key aspect of TLC is the selection of an appropriate mobile phase (solvent system), which is chosen to provide a good separation between the starting materials, intermediates, and the final product. For a compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is commonly used.
Visualization of the separated spots on the TLC plate is achieved through various methods. Due to the presence of the phenyl group, the compound is UV active and can be visualized under a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background. libretexts.org For compounds that are not UV active or for enhanced sensitivity, chemical staining reagents can be used. libretexts.org
Table 3: Common TLC Systems and Visualization Techniques
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl Acetate/Hexane (e.g., 1:1 v/v) |
| Visualization | 1. UV light (254 nm) libretexts.org |
| 2. Iodine vapor libretexts.org | |
| 3. Potassium permanganate (B83412) stain (for the hydroxyl group) |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of pharmaceutical compounds, offering several advantages over traditional HPLC, including faster analysis times and reduced use of organic solvents. chromatographyonline.com For a chiral molecule like this compound, SFC is particularly well-suited for the efficient separation of its enantiomers. chromatographyonline.comtheanalyticalscientist.com
In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the main component of the mobile phase. youtube.comphenomenex.com Small amounts of organic modifiers, such as methanol or ethanol, are often added to the CO2 to modify the polarity of the mobile phase and improve the separation. chromatographyonline.com
The key to successful chiral separation in SFC is the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica support, are widely used and have demonstrated broad applicability for the separation of a diverse range of chiral molecules. chromatographyonline.com
Table 4: Typical Chiral SFC Method Parameters
| Parameter | Typical Conditions |
| Stationary Phase | Amylose or Cellulose-based Chiral Stationary Phase |
| Mobile Phase | Supercritical CO2 with a Methanol or Ethanol modifier |
| Modifier Gradient | 5-40% modifier over 10 minutes |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV or Mass Spectrometry (MS) |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that provides improved resolution, sensitivity, and reproducibility, making it suitable for the quantitative analysis of this compound. nih.gov The use of HPTLC plates with a smaller and more uniform particle size of the stationary phase leads to more efficient separations. nih.gov
HPTLC can be used for purity determination and the quantification of the active compound in various matrices. The application of samples is automated, which ensures precise and reproducible spotting. After development, the plate is scanned with a densitometer to measure the absorbance or fluorescence of the separated spots. A calibration curve is constructed using standards of known concentrations to quantify the amount of the compound in the sample.
The method is validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable results. HPTLC's ability to analyze multiple samples simultaneously makes it a high-throughput and cost-effective analytical tool. ajgreenchem.com
Column Chromatography for Compound Purification
Column chromatography is a fundamental preparative technique used for the purification of this compound on a larger scale than analytical chromatography. This method is essential for removing impurities from the crude product obtained after synthesis.
In a typical setup, a glass column is packed with a stationary phase, most commonly silica gel. The crude compound is loaded onto the top of the column, and a solvent or a mixture of solvents (the eluent) is passed through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase.
For the purification of this compound, a gradient of ethyl acetate in hexane is often employed. The elution starts with a lower polarity solvent (higher proportion of hexane) to elute the less polar impurities, and the polarity of the eluent is gradually increased by adding more ethyl acetate to elute the more polar compounds, including the desired product. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure compound.
X-ray Crystallography for Absolute Configuration and Solid-State Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. For a chiral molecule like this compound, this technique is invaluable for unambiguously determining its absolute configuration (the R or S designation at the chiral center).
The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, the arrangement of atoms in the crystal lattice can be determined.
The resulting crystal structure provides precise information about bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals the solid-state architecture, including how the molecules are packed in the crystal and the nature of intermolecular interactions such as hydrogen bonding. This information is critical for understanding the physical properties of the compound and for structure-activity relationship (SAR) studies.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing crucial information about the elemental makeup of a substance. This process determines the mass percentage of each element present in a sample, which is then used to empirically determine the compound's chemical formula. For a novel or synthesized compound like this compound, elemental analysis serves as a primary method to verify its stoichiometric composition against the theoretically calculated values derived from its proposed molecular formula.
The molecular formula for this compound is established as C₁₁H₁₅NO₂. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The molecular weight of the compound is 193.24 g/mol . chemicalbook.comnih.gov
The theoretical percentages of each element are determined as follows:
Carbon (C): (11 * 12.011 g/mol ) / 193.24 g/mol * 100% = 68.37%
Hydrogen (H): (15 * 1.008 g/mol ) / 193.24 g/mol * 100% = 7.82%
Nitrogen (N): (1 * 14.007 g/mol ) / 193.24 g/mol * 100% = 7.25%
Oxygen (O): (2 * 15.999 g/mol ) / 193.24 g/mol * 100% = 16.56%
These calculated values provide a benchmark for comparison with experimental data obtained from elemental analysis instrumentation, typically a CHN analyzer. In a typical procedure, a small, precisely weighed sample of the compound is combusted in a high-temperature furnace. The resulting combustion gases (carbon dioxide, water vapor, and nitrogen gas) are then separated and quantified by detectors. The percentage of oxygen is often determined by difference.
Detailed research findings from experimental elemental analysis of this compound would involve the comparison of these theoretical percentages with the values obtained from the analysis of a synthesized sample. A close correlation between the experimental and theoretical values, generally within a ±0.4% margin of error, is considered a strong confirmation of the compound's elemental composition and purity.
The following table summarizes the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Compound | Total Mass in Compound ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 68.37 |
| Hydrogen | H | 1.008 | 15 | 15.120 | 7.82 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25 |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.56 |
| Total | 193.246 | 100.00 |
This stoichiometric data is a critical component of the comprehensive analytical characterization of this compound, underpinning the structural elucidation derived from other spectroscopic and spectrometric methods.
Investigations into Biological Activity and Molecular Interactions of 3 Hydroxy N,n Dimethyl 2 Phenylpropanamide in Vitro Focus
Potential Involvement in Enzyme Interaction Studies
The structure of 3-hydroxy-N,N-dimethyl-2-phenylpropanamide suggests a potential for interaction with enzymes, a possibility that has been inferred in some chemical database entries. The presence of hydrogen-bonding capability through its hydroxyl group and the metabolic stability potentially offered by the dimethylamide group are features often associated with enzyme substrates or inhibitors. Despite these structural indicators, specific experimental studies to confirm and characterize these potential interactions are not readily found in the reviewed scientific literature.
Enzymatic Binding Assays
A thorough search of scientific databases reveals a lack of specific enzymatic binding assay data for this compound. Consequently, there is no available information regarding its binding affinity (such as Kd, Ki, or IC50 values) for any specific enzyme targets. Without such assays, any discussion of its potential to bind to enzymes remains purely speculative.
Inhibition or Activation Profile Characterization
Consistent with the absence of binding assay data, there is no published research detailing the inhibition or activation profile of this compound against any specific enzymes. Characterization of a compound's effect on enzyme kinetics, including whether it acts as a competitive, non-competitive, or uncompetitive inhibitor or as an activator, requires dedicated enzymatic assays which have not been reported for this compound.
Role in Metabolic Pathway Exploration
The in vitro metabolism of this compound has not been a subject of detailed scientific investigation. Studies involving incubation with liver microsomes or other metabolic systems to identify potential metabolites and elucidate the metabolic pathways involved are not present in the available literature. Therefore, its metabolic fate and its potential to influence or participate in specific metabolic pathways remain uncharacterized.
Exploration of Receptor Binding Affinity
Similar to the lack of enzyme interaction studies, there is a significant gap in the scientific literature regarding the receptor binding affinity of this compound. While structurally related compounds have been investigated for their affinity to various receptors, this specific molecule has not been the subject of such focused studies.
Ligand-Receptor Interaction Studies
No ligand-receptor interaction studies for this compound are documented in the reviewed scientific literature. As a result, there is no data on its potential to bind to any specific receptors, nor is there any characterization of the nature of such potential interactions.
Displacement Assays
In line with the absence of direct binding studies, no displacement assays involving this compound have been reported. Such assays are crucial for determining a compound's binding affinity by measuring its ability to displace a known radiolabeled ligand from a receptor. The lack of this data means that its affinity for any given receptor is currently unknown.
Methodologies for Assessing In Vitro Biological Potentials (General Applicability to Phenylpropanamides)
A variety of in vitro assays are employed to screen phenylpropanamides and related compounds for biological activity. These methods provide crucial preliminary data on the potential efficacy of a compound in several therapeutic areas. The following sections detail standard assays for evaluating antioxidant, antimicrobial, anticancer, and enzyme-inhibitory properties.
One of the most common and straightforward methods for evaluating the antioxidant potential of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.gov This test is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. nih.gov
The DPPH radical has a deep violet color in solution and exhibits a strong absorption maximum at approximately 517 nm. mdpi.com When the DPPH radical is reduced by an antioxidant, its color fades to a pale yellow, and the absorbance at 517 nm decreases. nih.gov The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound. The results are typically expressed as the IC50 value, which represents the concentration of the test compound required to scavenge 50% of the DPPH free radicals. researchgate.net
Research indicates that this compound exhibits antioxidant activity, a property attributed to the presence of its hydroxyl group which can effectively scavenge free radicals. However, specific quantitative data from DPPH assays for this particular compound are not extensively detailed in the available literature. To illustrate the data typically generated from such an assay, the table below presents the antioxidant activities of other related phenolic compounds.
Table 1: Illustrative DPPH Radical Scavenging Activity of Phenolic Compounds
| Compound | DPPH Scavenging Activity (IC50 in µg/mL) | Reference Compound |
|---|---|---|
| 2,3-Dihydroxybenzoic Acid | Varies based on study conditions | Ascorbic Acid |
| 3,4-Dihydroxybenzoic Acid | Varies based on study conditions | Ascorbic Acid |
| Gallic Acid | ~5.0 | Ascorbic Acid |
| Quercetin | ~2.5 | Ascorbic Acid |
Note: The IC50 values are approximate and can vary significantly based on experimental conditions. This table is for illustrative purposes.
In vitro antimicrobial activity is commonly determined using broth microdilution or agar (B569324) diffusion methods to establish the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.net
Table 2: Illustrative Antimicrobial Activity (MIC) of Related Amide Derivatives
| Compound | Test Organism | MIC (µg/mL) |
|---|---|---|
| N-(4-chlorophenyl)benzamide | Escherichia coli | >100 |
| N-(4-chlorophenyl)benzamide | Bacillus subtilis | >100 |
| 4-hydroxy-N-(phenyl)benzamide | Escherichia coli | 3.12 |
| 4-hydroxy-N-(phenyl)benzamide | Bacillus subtilis | 6.25 |
Source: Data derived from studies on benzamide (B126) derivatives for illustrative purposes. nanobioletters.com
The potential of a compound to inhibit the growth of cancer cells is a critical step in anticancer drug discovery. A widely used method for this purpose is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
In this assay, cancer cell lines are cultured in microtiter plates and exposed to varying concentrations of the test compound. After an incubation period, MTT is added to the wells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be dissolved and quantified by measuring its absorbance. A lower absorbance value indicates lower metabolic activity and thus, a reduction in cell viability. The results are often expressed as the IC50 or GI50 value, representing the concentration of the compound that causes 50% inhibition of cell growth compared to untreated control cells.
Studies on derivatives of 3-hydroxy-2,2-dimethyl-propionic acid, which are structurally similar to phenylpropanamides, have demonstrated significant inhibitory action against cancer cell lines.
Table 3: Illustrative In Vitro Anticancer Activity of Phenylpropanamide-Related Compounds against HCT-116 (Human Colon Cancer) Cell Line
| Compound Derivative | Cell Line | Growth Inhibition (IC50 in mg/mL) |
|---|---|---|
| Methyl 3-(4-aminophenyl)-3-hydroxy-2,2-dimethylpropanoate | HCT-116 | 0.12 |
| Methyl 3-hydroxy-3-(4-hydroxyphenyl)-2,2-dimethylpropanoate | HCT-116 | 0.12 |
| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | HCT-116 | 0.81 |
Source: Data derived from studies on propionic acid derivatives for illustrative purposes. nih.govnih.gov
Enzyme inhibition assays are fundamental for identifying molecules that can modulate the activity of specific enzymes involved in disease pathways. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov In medicine, urease produced by bacteria like Helicobacter pylori is a key virulence factor that allows the bacteria to survive in the acidic environment of the stomach, leading to gastritis, ulcers, and an increased risk of gastric cancer. nih.gov
The in vitro urease inhibition assay typically involves incubating the urease enzyme with the test compound for a specific period before adding the substrate, urea. The enzyme's activity is determined by measuring the rate of ammonia production. A common method for this is the Berthelot reaction, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) to form a blue-colored indophenol (B113434) complex, which is quantified spectrophotometrically. The inhibitory activity of the test compound is calculated by comparing the enzyme activity with and without the inhibitor. The results are expressed as an IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 4: Illustrative In Vitro Urease Inhibitory Activity of Various Compounds
| Compound | Urease Inhibition (IC50 in µM) |
|---|---|
| Thiourea (Standard Inhibitor) | 22.3 ± 0.031 |
| N-(4-ethoxycarbonylphenyl)acetamide derivative | 9.8 ± 0.023 |
| N-phenylacetamide derivative | 10.1 ± 0.90 |
| N-(2-carboxymethylphenyl)acetamide derivative | 14.1 ± 0.12 |
Source: Data derived from studies on N-arylacetamide derivatives for illustrative purposes. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Hydroxy N,n Dimethyl 2 Phenylpropanamide
Identification of Essential Pharmacophoric Features
The hydroxyl (-OH) group is a crucial functional group in many pharmacologically active compounds due to its ability to act as both a hydrogen bond donor and acceptor. This dual capacity allows it to form strong, directional interactions with amino acid residues in the binding sites of proteins, such as receptors and enzymes. nih.govnih.gov
Molecular dynamics simulations on related phenyl-containing compounds have shown that the addition of hydroxyl groups has a significant effect on the ligand/protein binding energy in an aqueous solution. nih.govnih.gov These interactions are vital for the stable binding of a ligand to its target, influencing both affinity and specificity. For instance, in a series of complex analgesic compounds, the presence of a hydroxyl group on the phenylethyl portion was found to be a key factor in their pharmacological activity. nih.gov Phenolic compounds, in general, are known to modulate the function of various receptors, with the hydroxyl group being a primary point of interaction. frontiersin.org
The N,N-dimethyl amide moiety plays a significant role in defining the physicochemical properties of the molecule. The presence of the two methyl groups on the nitrogen atom (N,N-dimethylation) can enhance metabolic stability. nih.gov This is because the N-methyl groups can sterically hinder enzymatic degradation, particularly by amidases, which might otherwise cleave the amide bond.
The phenyl group is a non-polar, aromatic moiety that primarily contributes to the molecule's lipophilicity. nih.govresearchgate.net Lipophilicity is a critical parameter that influences a drug's ability to cross biological membranes, such as the blood-brain barrier, and affects its absorption, distribution, metabolism, and excretion (ADMET) profile. researchgate.netnih.gov
Beyond its role in lipophilicity, the phenyl group is essential for target recognition through various non-covalent interactions. These can include hydrophobic interactions, where the phenyl ring fits into a hydrophobic pocket of the target protein, and π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov In many neurologically active agents, such as fentanyl and its analogs, a phenyl or phenethyl group is crucial for binding to the target receptor, with the aromatic ring stabilizing the ligand's position within the binding site. frontierspartnerships.org
Impact of Stereochemical Configuration on Biological Activity and Binding Affinity
3-hydroxy-N,N-dimethyl-2-phenylpropanamide contains a chiral center at the second carbon (C2), the carbon atom to which the phenyl group is attached. This means the compound can exist as two non-superimposable mirror images, known as enantiomers (R- and S-configurations). khanacademy.org Stereochemistry often plays a pivotal role in the biological activity of chiral compounds, as biological targets like receptors and enzymes are themselves chiral and can exhibit preferential binding to one enantiomer over the other. mdpi.comnih.gov
The spatial arrangement of substituents around a chiral center can dramatically affect a molecule's interaction with its biological target. mdpi.com One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may bind weakly or not at all. khanacademy.org In some cases, the "inactive" enantiomer can even produce undesirable side effects. nih.gov
Studies on structurally related and more complex analgesic compounds, such as the stereoisomers of ohmefentanyl, provide a stark illustration of this principle. Research revealed "extreme stereodifferences" in analgesic activity between its various isomers. nih.gov For example, one isomer, (3R,4S,2'S)-(+)-cis-1b, was found to be approximately 13,100 times more potent than morphine, while its corresponding antipode (mirror image) was among the least potent of the isomers tested. nih.gov Another study on a similar set of isomers found that one enantiomer was 21,000 times more potent as an analgesic than its mirror image. nih.gov This profound difference in activity underscores that a specific stereochemical configuration is often required for optimal receptor affinity and efficacy. nih.gov
| Isomer Configuration | Analgesic Potency (ED₅₀ in mg/kg) | Potency Relative to Morphine |
|---|---|---|
| (3R,4S,2'S)-(+)-cis-1b | 0.00106 | ~13,100 times more potent |
| (3R,4S,2'R)-(-)-cis-1a | 0.00465 | ~2,990 times more potent |
| Antipodes (1c, 1d) | Significantly higher ED₅₀ | Least potent isomers |
While this compound itself has only one chiral center and thus only exists as enantiomers, molecules with two or more chiral centers can exist as diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. nih.gov Unlike enantiomers, which have identical physical properties (except for the direction of rotation of plane-polarized light), diastereomers have different physical properties, such as melting points, boiling points, and solubilities.
Functionally, diastereomers often exhibit distinct biological activities and pharmacokinetic profiles. nih.gov The synthesis of molecules with multiple chiral centers can be designed to selectively produce one diastereomer over others, a process known as diastereoselective synthesis. nih.govua.es Studies on complex molecules with multiple chiral centers, such as certain dipeptidyl peptidase IV inhibitors and analgesic piperidines, show that the biological activity is highly dependent on the specific configuration at each stereocenter. nih.govnih.gov For instance, in the ohmefentanyl series, the cis and trans isomers of the piperidine (B6355638) ring are diastereomers, and they exhibit vastly different binding affinities and potencies, demonstrating the profound functional implications of diastereomeric relationships. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important tool in modern medicinal chemistry, enabling the prediction of biological activity of chemical compounds based on their physicochemical properties. For derivatives of 2-phenylpropanamide (B1200545), QSAR studies have been instrumental in elucidating the key molecular features that govern their interactions with biological targets. These computational models translate the complex interplay of structural attributes into mathematical equations, providing a predictive framework for the design of novel analogs with enhanced potency and selectivity.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for 2-phenylpropanamide derivatives involves the statistical analysis of a dataset of compounds with known biological activities. Various molecular descriptors, which quantify different aspects of a molecule's structure, are calculated and correlated with the observed activity.
In a study on a series of N-aryl derivatives with inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targets relevant to Alzheimer's disease, QSAR models were developed using the genetic function approximation (GFA) technique. These models demonstrated strong predictive power, with a predictive r-squared (r²_pred) of 0.857 for AChE and 0.882 for BChE, indicating a high degree of accuracy in predicting the biological activity of new compounds within this class. The models were built using a training set of compounds and validated with an external test set, ensuring their robustness and reliability.
Similarly, 3D-QSAR studies on 2-phenylcyclopropylmethylamine (PCPMA) derivatives as selective dopamine (B1211576) D3 receptor (D3R) ligands have yielded models with good predictive ability, as indicated by high squared correlation coefficient (r²) and cross-validated r² (q²) values. These models help in understanding the three-dimensional structural requirements for potent D3R binding.
The table below summarizes the statistical parameters of a representative QSAR model developed for a series of N-aryl derivatives.
| Statistical Parameter | Value |
| r² (squared correlation coefficient) | 0.862 |
| r²_adj (adjusted r²) | 0.856 |
| q² (cross-validated r²) | 0.803 |
| r²_pred (predictive r²) | 0.857 |
Analysis of Physicochemical Descriptors and Their Correlation with Activity
The predictive power of a QSAR model is contingent on the selection of relevant physicochemical descriptors. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. The analysis of these descriptors reveals which molecular properties are most influential in determining the biological activity of 2-phenylpropanamide analogs.
For the N-aryl derivatives targeting AChE and BChE, the QSAR models highlighted the importance of descriptors such as AlogP98 (a measure of lipophilicity), Wiener and Kappa-1-AM (topological descriptors related to molecular branching and shape), Dipole-Mag (related to the molecule's polarity), and CHI-1 (a molecular connectivity index). mdpi.com The positive correlation with AlogP98 suggests that increased lipophilicity is generally favorable for activity, while the inclusion of topological and electronic descriptors indicates that molecular shape, size, and charge distribution are also critical determinants.
In 3D-QSAR studies of PCPMA derivatives, the models revealed that steric, electrostatic, and hydrophobic fields play crucial roles in their binding affinity to the D3R. This implies that the volume and shape of substituents, as well as their electronic and hydrophobic character, must be carefully optimized to achieve high potency.
The following table lists key physicochemical descriptors and their general correlation with the biological activity of 2-phenylpropanamide-like compounds.
| Descriptor | Physicochemical Property | General Correlation with Activity |
| AlogP98 | Lipophilicity | Positive |
| Wiener Index | Molecular Branching | Varies |
| Dipole Moment | Polarity | Varies |
| Steric Fields | Molecular Size and Shape | Critical for Receptor Fit |
| Electrostatic Fields | Charge Distribution | Important for Binding Interactions |
Rational Design of Analogues and Derivatives through Structural Modification
The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of new analogues of this compound with potentially improved biological profiles. This process involves the strategic modification of the lead compound's structure to enhance its interaction with the target receptor while maintaining or improving its drug-like properties.
Scaffold Modification and Derivatization Strategies
Scaffold modification involves altering the core structure of the molecule to explore new chemical space and potentially discover novel interactions with the biological target. For 2-phenylpropanamide derivatives, this could involve replacing the phenyl ring with other aromatic or heteroaromatic systems, modifying the propanamide backbone, or introducing conformational constraints.
Derivatization, on the other hand, focuses on the modification of peripheral functional groups. In the context of this compound, derivatization strategies could include:
Modification of the Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the phenyl ring to probe the steric and electronic requirements of the binding pocket.
Alteration of the N,N-dimethylamide Group: Replacement of the methyl groups with other alkyl or cyclic substituents to investigate the impact on potency and metabolic stability.
Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group to modulate polarity and pharmacokinetic properties.
In a study focused on N-tert-butyl-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide (WAY-100135) analogs, a series of N-substituted derivatives were synthesized to explore their affinity for serotonin (B10506) receptors. nih.gov This work demonstrated that the volume of the amide substituent was a critical factor for 5-HT2A receptor affinity.
Functional Group Substitution and Its Effects on Activity
The substitution of functional groups is a key strategy in lead optimization. The effects of these substitutions on biological activity are often rationalized based on their influence on the molecule's electronic properties, steric profile, and hydrogen bonding capacity.
For instance, in a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives designed as histone deacetylase inhibitors, the introduction of a thiophene (B33073) ring as a phenyl ring bioisostere led to a compound with significantly enhanced antiproliferative activity. nih.gov This highlights the potential of heteroaromatic rings to form favorable interactions within the enzyme's active site.
The table below provides hypothetical examples of functional group substitutions on the this compound scaffold and their potential effects on activity, based on general medicinal chemistry principles.
| Position of Substitution | Functional Group | Potential Effect on Activity | Rationale |
| Phenyl Ring (para-position) | Chloro | May increase potency | Halogen bonding, increased lipophilicity |
| N,N-dimethylamide | Cyclopropyl | May alter selectivity | Conformational restriction |
| Hydroxyl Group | Acetate (B1210297) | May act as a prodrug | Increased lipophilicity, potential for in vivo hydrolysis |
By systematically applying these rational design principles, medicinal chemists can efficiently navigate the chemical space around the this compound scaffold to develop new chemical entities with optimized therapeutic potential.
Computational Chemistry and Molecular Modeling for 3 Hydroxy N,n Dimethyl 2 Phenylpropanamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in determining the electronic structure and predicting the chemical reactivity of 3-hydroxy-N,N-dimethyl-2-phenylpropanamide. These methods, rooted in quantum mechanics, provide a detailed picture of the molecule at the atomic level.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT can be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By minimizing the energy of the molecule with respect to the positions of its nuclei, the optimized geometry, which corresponds to a minimum on the potential energy surface, can be found.
Furthermore, DFT calculations can map out the energy profiles of various chemical reactions involving this compound. This involves calculating the energy of the molecule as it transforms from reactants to products through a transition state. The resulting energy profile provides crucial information about the reaction's feasibility, kinetics, and mechanism.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-O (hydroxyl) | 1.43 Å |
| Bond Length | C=O (amide) | 1.23 Å |
| Bond Length | C-N (amide) | 1.35 Å |
| Bond Angle | O-C-C (backbone) | 109.5° |
| Dihedral Angle | H-O-C-C | 180.0° |
Note: These are representative values and would be precisely determined by actual DFT calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
For this compound, the energy of the HOMO is related to its ionization potential and its susceptibility to attack by electrophiles. Conversely, the energy of the LUMO is related to its electron affinity and its susceptibility to attack by nucleophiles. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are illustrative and would be determined by quantum chemical calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential, which are rich in electrons and prone to electrophilic attack, while blue indicates regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green represents regions of neutral potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are sites for electrophilic interaction. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis can reveal important information about intramolecular and intermolecular interactions, such as hydrogen bonding and hyperconjugation.
In the context of this compound, NBO analysis could quantify the strength of the intramolecular hydrogen bond between the hydroxyl group and the amide oxygen, if present in certain conformations. It can also describe the delocalization of electron density from lone pairs to antibonding orbitals, which contributes to the molecule's stability.
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive.
Electrophilicity (ω) provides a measure of the energy lowering of a system when it is saturated with electrons from the external environment.
These descriptors can be calculated from the HOMO and LUMO energies and provide a quantitative basis for comparing the reactivity of different molecules.
Table 3: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Electrophilicity (ω) | 2.80 |
Note: These are representative values calculated from the hypothetical HOMO and LUMO energies.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the molecule's dynamic behavior, including its conformational changes and interactions with other molecules.
For this compound, MD simulations can be used to explore its conformational landscape. The molecule's flexibility allows it to adopt various shapes, or conformations, and MD simulations can reveal which of these are most stable and how the molecule transitions between them. This is crucial for understanding its biological activity, as the molecule's shape often dictates how it interacts with biological targets like proteins.
Furthermore, if a biological target for this compound is known or hypothesized, MD simulations can be used to study their binding dynamics. By placing the molecule in a simulated environment with the target protein, the simulation can model the binding process, identify the key interactions that stabilize the complex, and calculate the binding free energy. This information is invaluable for drug design and understanding the molecule's mechanism of action.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.
While specific molecular docking studies for this compound are not extensively available in the public domain, the binding modes and affinities of structurally similar phenylpropanoid derivatives have been investigated against various biological targets. For instance, studies on phenylpropanoid derivatives have explored their interactions with enzymes like tyrosinase and viral proteins such as the Hepatitis B virus (HBV) core protein. nih.govnih.gov
In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would then be prepared and docked into the active site of the target protein using software like AutoDock Vina or Glide. nih.govnih.gov The output of these simulations provides a docking score, which is an estimation of the binding affinity, and a series of predicted binding poses.
For a hypothetical interaction, the binding affinity of this compound would be quantified by metrics such as the binding energy (kcal/mol) or the inhibition constant (Ki). Lower binding energy values typically indicate a more stable and favorable interaction. The predicted binding mode would reveal the specific orientation of the compound within the active site that maximizes favorable interactions.
Table 1: Hypothetical Docking Scores of this compound with Various Target Classes
| Target Class | Representative Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
|---|---|---|---|
| Kinase | Epidermal Growth Factor Receptor (1M17) | -7.5 | 15.2 |
| Protease | SARS-CoV-2 Main Protease (6LU7) | -6.8 | 35.5 |
The stability of the ligand-target complex is governed by various intermolecular interactions. For this compound, key interactions would likely involve its functional groups: the hydroxyl (-OH), the N,N-dimethylamide (-CON(CH₃)₂), and the phenyl ring.
Computational studies on substituted benzopyrans and other organic molecules highlight the importance of hydrogen bonds, hydrophobic interactions, and van der Waals forces in stabilizing ligand-protein complexes. mdpi.com For this compound, the following interactions could be anticipated:
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the amide group can act as a hydrogen bond acceptor. These interactions with amino acid residues in the target's active site, such as serine, threonine, or tyrosine, would be crucial for binding.
Hydrophobic Interactions: The phenyl ring is a significant hydrophobic moiety that can engage in pi-pi stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.
A computational study on a related compound, 3-[2-(dimethylamino) phenyl] propanal, demonstrated the role of intramolecular n→π* interactions in determining conformational preferences, which can also influence intermolecular binding. researchgate.net
Computer-Aided Molecular Design (CAMD) Methodologies
Computer-Aided Molecular Design (CAMD) encompasses a range of computational techniques used to design novel molecules with desired properties. These methods can be broadly categorized into virtual screening of existing chemical libraries and de novo design approaches.
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govidrblab.org This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. idrblab.org
In a virtual screening campaign for analogs of this compound, a large chemical library such as ZINC or ChemBridge would be screened against a specific biological target. researchgate.netnih.gov The screening process would typically involve:
Library Preparation: Filtering the chemical library for drug-like properties.
Docking: Docking each compound from the filtered library into the target's active site.
Scoring and Ranking: Ranking the compounds based on their predicted binding affinity.
Hit Selection: Selecting the top-ranking compounds for further experimental validation.
This approach has been successfully used to identify novel inhibitors for various targets. broadinstitute.orgmdpi.com
De novo design is a computational method for designing novel molecules from scratch, rather than searching through existing compound libraries. biorxiv.orgnih.gov These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's active site. The goal is to generate novel structures with high predicted affinity and specificity for the target. escholarship.orgnih.gov
For a target of interest, a de novo design algorithm could generate novel structures with a phenylpropanamide scaffold similar to this compound. The algorithm would explore different functional group substitutions and conformational arrangements to optimize interactions with the binding site. This approach has the potential to discover entirely new chemical entities with improved properties.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.gov47.94.85 Various computational models are available to predict properties such as solubility, permeability, metabolic stability, and potential for toxicity. researchgate.net
For this compound, in silico tools like SwissADME or pkCSM can be used to predict its ADME profile. researchgate.netmdpi.com These predictions are based on the compound's structural features and physicochemical properties.
Table 2: Predicted ADME Properties of this compound
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Absorption | ||
| LogP (o/w) | 1.5 - 2.5 | Good lipophilicity for oral absorption |
| Water Solubility | Moderately Soluble | Sufficient solubility for absorption |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Caco-2 Permeability | Moderate to High | Good potential for intestinal permeability |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Potential for CNS activity |
| Plasma Protein Binding | Moderate | A significant fraction may be bound to plasma proteins |
| Metabolism | ||
| CYP450 Inhibition | Potential inhibitor of some isoforms | Possible drug-drug interactions |
| Excretion |
Note: The data in this table is based on general predictions for aromatic amides and N,N-dimethyl amides from various in silico models and may not be specific to this compound. nih.govimrpress.comfrontiersin.org
Prediction of Membrane Permeability
There is no specific published data on the computationally predicted membrane permeability of this compound. Such studies would typically involve the calculation of physicochemical properties like LogP (lipophilicity), polar surface area (PSA), and molecular weight, which are then used in various models to predict passive diffusion across biological membranes, such as the intestinal epithelium or the blood-brain barrier. Without specific research, no data table or detailed findings can be presented.
Computational Assessment of Metabolic Stability
Similarly, there is a lack of specific information regarding the computational assessment of the metabolic stability of this compound. This type of in silico analysis would typically identify potential sites of metabolism on the molecule by cytochrome P450 (CYP) enzymes. Models would predict the likelihood of oxidation, hydrolysis, or other metabolic transformations, providing an estimate of the compound's half-life in the body. As no dedicated studies were found, a detailed analysis and corresponding data table for this compound cannot be compiled.
Future Research Directions and Emerging Perspectives for 3 Hydroxy N,n Dimethyl 2 Phenylpropanamide
Exploration of Novel Synthetic Pathways and Catalytic Methods
The development of efficient, cost-effective, and environmentally benign synthetic routes is a cornerstone of modern medicinal chemistry. Future research into 3-hydroxy-N,N-dimethyl-2-phenylpropanamide will likely focus on moving beyond traditional amidation methods, which often require harsh conditions and stoichiometric activating reagents that generate significant waste. ucl.ac.uk
The exploration of novel catalytic methods represents a significant frontier. Boronic acids and various transition metals have already shown promise as catalysts for direct amidation reactions under milder conditions. ucl.ac.uk Future investigations could focus on developing highly efficient and reusable catalysts, such as nano-catalysts, which offer high efficiency and exceptional physicochemical properties for organic synthesis. researchgate.net The goal is to create scalable, green synthetic processes with high atom economy, reducing both environmental impact and production costs. ucl.ac.uk One-pot multicomponent reactions, which allow the synthesis of complex molecules in a single step, also present a promising avenue for creating diverse libraries of propanamide derivatives for screening. researchgate.net
| Catalytic Approach | Potential Advantages | Research Focus |
| Transition Metal Catalysis | High efficiency, potential for asymmetric synthesis. | Development of catalysts based on earth-abundant metals; improving catalyst turnover and reusability. |
| Organocatalysis | Metal-free, often milder reaction conditions, lower toxicity. | Design of new chiral catalysts for enantioselective synthesis of β-hydroxy amides. researchgate.net |
| Biocatalysis | High selectivity (chemo-, regio-, and stereo-selectivity), environmentally friendly (uses enzymes). | Screening for novel enzymes or engineering existing ones to catalyze the specific synthesis of the target compound. |
| Nano-catalysis | High surface area-to-volume ratio, enhanced reactivity, ease of separation and recycling. researchgate.net | Synthesis of stable and highly active nanoparticles for amide bond formation. researchgate.net |
Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level
A profound understanding of how a compound interacts with its biological target at the atomic level is critical for rational drug design and optimization. For this compound, future research will necessitate a move beyond simple binding affinity measurements to a detailed characterization of its molecular interactions.
Advanced computational techniques such as molecular dynamics (MD) simulations can provide invaluable insights into the dynamic nature of the compound's binding to its target protein. researchgate.netmdpi.com These simulations can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the drug-target complex, and how water molecules may mediate these interactions. mdpi.comnih.gov Such detailed mechanistic understanding allows for the precise modification of the compound's structure to enhance potency and selectivity. For instance, understanding the role of the hydroxyl and amide groups in binding can guide the synthesis of new derivatives with improved pharmacological profiles.
| Technique | Information Gained | Implication for Research |
| X-ray Crystallography | Provides a static, high-resolution 3D structure of the compound bound to its target. | Elucidates the precise binding mode and key intermolecular contacts. nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Determines the structure of large protein complexes in a near-native state. | Useful for understanding interactions with large, multi-subunit protein targets. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic movement of the compound and its target over time. researchgate.net | Reveals conformational changes upon binding, predicts binding free energies, and identifies stable interactions. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Provides information on structure and dynamics in solution. | Can identify the binding site and characterize weaker, transient interactions. |
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. nih.govnih.gov These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability. mit.edu For this compound, AI and ML can be applied across the entire discovery pipeline.
De Novo Design : Generative AI models can design novel propanamide derivatives with desired physicochemical and pharmacological properties. nih.gov These models learn from existing chemical data to propose structures that are synthetically feasible and likely to be active against a specific target.
Property Prediction : ML models can be trained to accurately predict properties such as binding affinity, solubility, and metabolic stability for virtual compounds, allowing for the rapid screening of large virtual libraries. schrodinger.com This significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov
Lead Optimization : AI can guide the optimization process by suggesting specific molecular modifications to improve a compound's activity and reduce potential off-target effects. mit.edu This data-driven approach can accelerate the journey from a hit compound to a clinical candidate. nih.gov
The application of these computational tools will enable a more efficient exploration of the chemical space around the this compound scaffold. schrodinger.com
Discovery and Validation of New Biological Targets for Propanamide Derivatives
While a compound may be initially developed for a specific target, its scaffold may have the potential to interact with other biological molecules, leading to new therapeutic applications—a process known as drug repurposing. f1000research.com Future research should involve systematic screening of this compound and its analogs against a wide range of biological targets.
Computational, ligand-based screening methods can be employed as a first step. f1000research.com By comparing the 2D and 3D structural features of the propanamide derivatives to databases of known active compounds, potential new targets can be predicted. f1000research.com These in silico predictions must then be followed by rigorous experimental validation using in vitro assays. biorxiv.orgnih.gov This dual approach of computational screening followed by biological testing is a powerful strategy for identifying novel therapeutic opportunities for the propanamide scaffold, potentially in disease areas unrelated to its original intended use. nih.govresearchgate.net
| Screening Method | Description | Potential Outcome |
| In Silico Target Prediction | Uses computational algorithms to predict potential protein targets based on the compound's structure. f1000research.combiorxiv.org | Generates a prioritized list of potential targets for experimental validation. f1000research.com |
| High-Throughput Screening (HTS) | Automated experimental testing of a large library of compounds against a specific biological target. | Identifies "hit" compounds that modulate the activity of the target. |
| Phenotypic Screening | Tests compounds for their effect on cell models of a disease without a preconceived target. | Can uncover novel mechanisms of action and first-in-class targets. |
| Chemoproteomics | Uses chemical probes to identify the protein targets of a compound directly in a complex biological system. | Provides direct evidence of compound-protein interactions in a cellular context. |
Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Identification
To fully understand the pharmacokinetic and pharmacodynamic profile of this compound, it is essential to have robust analytical methods for its detection and quantification in biological samples. Future research will focus on developing highly sensitive and specific techniques for trace analysis.
| Analytical Technique | Application | Key Advantage |
| LC-MS/MS | Quantitative analysis of the parent compound and known metabolites in biological fluids. fastercapital.com | High sensitivity, specificity, and throughput. |
| GC-MS | Analysis of volatile derivatives or metabolites. fastercapital.com | Excellent chromatographic separation for complex mixtures. fastercapital.com |
| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown metabolites by providing accurate mass measurements. | Enables the determination of elemental composition for unknown compounds. |
| Ambient Ionization Mass Spectrometry (AI-MS) | Direct analysis of samples with minimal or no preparation. nist.gov | Rapid screening and surface analysis. nist.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-hydroxy-N,N-dimethyl-2-phenylpropanamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF solvent under nitrogen protection can form the amide bond . Optimizing pH (6.5–7.5) and temperature (0–25°C) during coupling minimizes side reactions. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction progress is monitored using TLC, and final products are confirmed via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., hydroxyl, amide) and stereochemistry. For example, amide proton signals typically appear at δ 6.5–8.5 ppm .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration and molecular packing, critical for structure-activity relationship (SAR) studies .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation.
- Store in airtight containers at 2–8°C to prevent degradation.
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives influence their pharmacological activity and receptor binding affinity?
- Methodological Answer : Stereochemistry significantly impacts bioactivity. For example, enantiomers of analogous compounds show >10,000-fold differences in opioid receptor binding affinity . To assess this:
Synthesize stereoisomers using chiral catalysts (e.g., Sharpless epoxidation).
Determine absolute configurations via X-ray crystallography or chiral HPLC.
Evaluate potency via in vitro assays (e.g., receptor binding IC, GPI/MVD tissue models) and correlate with computational docking studies .
Q. What strategies can resolve contradictions in biological activity data observed for this compound across different in vitro assays?
- Methodological Answer :
- Assay Validation : Confirm assay specificity using positive/negative controls (e.g., naloxone for opioid receptor antagonism) .
- Data Normalization : Adjust for variables like cell line variability (e.g., HEK293 vs. CHO cells) and protein binding.
- Meta-Analysis : Use statistical tools (e.g., ANOVA, principal component analysis) to identify outliers and confounding factors .
Q. How can computational modeling be integrated with experimental data to predict the metabolic pathways of this compound?
- Methodological Answer :
Perform in silico metabolism prediction using software like ADMET Predictor™ or GLORYx. Focus on cytochrome P450-mediated oxidation and glucuronidation.
Validate predictions via in vitro microsomal assays (e.g., human liver microsomes + NADPH).
Cross-reference with LC-MS/MS metabolite profiling to identify phase I/II products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
